molecular formula C10H18O5 B067737 (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one CAS No. 169396-08-1

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

Katalognummer B067737
CAS-Nummer: 169396-08-1
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: YNOAXFAKHFTGJD-WEDXCCLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is a chiral molecule that exhibits stereochemistry at three different positions. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biotechnology.

Wirkmechanismus

The mechanism of action of (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one involves the inhibition of various enzymes and signaling pathways that are essential for cell survival and proliferation. The compound binds to specific targets in the cell, such as DNA, RNA, and proteins, and disrupts their function. This leads to the activation of apoptotic pathways and the inhibition of cell division.
Biochemical and Physiological Effects:
(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one exhibits various biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve immune function, and enhance cognitive function. The compound also exhibits antioxidant activity, which helps to protect the body against oxidative stress and damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one in lab experiments include its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify, which makes it a convenient tool for research. However, the limitations of using this compound include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one. One potential avenue is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one involves the reaction of butyl vinyl ether with ethyl glyoxylate in the presence of a chiral catalyst. The reaction proceeds through a Diels-Alder cycloaddition mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits strong antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound acts by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity against various bacterial and fungal strains.

Eigenschaften

CAS-Nummer

169396-08-1

Produktname

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

Molekularformel

C10H18O5

Molekulargewicht

218.25 g/mol

IUPAC-Name

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C10H18O5/c1-3-5-6-10(14-4-2)8(12)7(11)9(13)15-10/h7-8,11-12H,3-6H2,1-2H3/t7-,8+,10+/m1/s1

InChI-Schlüssel

YNOAXFAKHFTGJD-WEDXCCLWSA-N

Isomerische SMILES

CCCC[C@]1([C@H]([C@H](C(=O)O1)O)O)OCC

SMILES

CCCCC1(C(C(C(=O)O1)O)O)OCC

Kanonische SMILES

CCCCC1(C(C(C(=O)O1)O)O)OCC

Synonyme

2(3H)-Furanone,5-butyl-5-ethoxydihydro-3,4-dihydroxy-,[3R-(3alpha,4alpha,5bta)]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.